![molecular formula C25H23Br2NO4 B2778896 TR antagonist 1](/img/structure/B2778896.png)
TR antagonist 1
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Overview
Description
TR antagonist 1 is a high-affinity thyroid hormone receptor antagonist. It specifically targets thyroid hormone receptor alpha and thyroid hormone receptor beta with inhibitory concentration (IC50) values of 36 and 22 nanomolar, respectively . This compound is significant in the study of thyroid hormone-related diseases and conditions, particularly hyperthyroidism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TR antagonist 1 involves multiple steps, including the bromination of specific aromatic compounds and the formation of ester linkages. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is typically synthesized in research laboratories under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
TR antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, and various organic solvents such as dimethyl sulfoxide (DMSO) for dissolution .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound, which may have varying degrees of antagonistic activity against thyroid hormone receptors .
Scientific Research Applications
Key Characteristics
- Chemical Structure : C₂₁H₂₀F₃N₅O₄
- IC<sub>50</sub> : Approximately 1.5 µM for thyroid hormone receptor antagonism in HeLa cells .
- Form : Yellow solid, cell-permeable .
Treatment of Hyperthyroidism
Research indicates that TR antagonist 1 may provide a novel approach to treating hyperthyroidism. Traditional treatments often focus on reducing hormone production or surgical intervention. In contrast, TR antagonists directly inhibit the action of thyroid hormones at the receptor level, potentially offering a more effective and rapid restoration of euthyroid states .
Adipocyte Differentiation Studies
Recent studies have highlighted the role of TR antagonism in modulating adipocyte differentiation. Specifically, this compound has been shown to influence triglyceride accumulation in pre-adipocytes, suggesting its potential use in obesity research and metabolic health interventions .
Case Study: Environmental Impact on Metabolic Health
A study examined how environmental mixtures containing TR antagonists could disrupt adipocyte differentiation pathways. The findings indicated that exposure to certain environmental extracts significantly inhibited thyroid receptor activity, correlating with increased adiposity in subjects .
Drug Development and Virtual Screening
The development of TR antagonist compounds has been enhanced through virtual screening techniques. A notable study utilized computational models to identify potential TR antagonists from a library of over 250,000 compounds, leading to the synthesis and testing of several promising candidates, including this compound .
Table: Summary of Compounds Identified
Compound Name | IC<sub>50</sub> (µM) | Source |
---|---|---|
This compound | 1.5 | Virtual Screening |
Compound A | 10 | High-throughput Screening |
Compound B | 30 | Structure-Activity Relationship Study |
Clinical Implications
Despite its potential applications, no TR antagonist has yet reached clinical application due to challenges in specificity and side effects associated with broad receptor inhibition. However, ongoing research aims to refine these compounds for targeted therapies that minimize adverse effects while maximizing therapeutic benefits .
Mechanism of Action
TR antagonist 1 exerts its effects by binding to thyroid hormone receptors, thereby blocking the action of thyroid hormones. This binding prevents the formation of the coactivator-binding surface, which is essential for the transcriptional activity of thyroid hormone receptors. As a result, the compound inhibits the expression of thyroid hormone-responsive genes .
Comparison with Similar Compounds
TR antagonist 1 is unique due to its high affinity and specificity for thyroid hormone receptor alpha and thyroid hormone receptor beta. Similar compounds include:
3,5-dibromo-4-(3’,5’-diisopropyl-4’-hydroxyphenoxy)benzoic acid: This compound also acts as a thyroid hormone receptor antagonist but has different structural features.
Propylthiouracil: This is an antithyroid drug that inhibits thyroid hormone synthesis but does not act directly on thyroid hormone receptors.
This compound stands out due to its direct antagonistic action on thyroid hormone receptors, making it a valuable tool in both research and therapeutic contexts .
Biological Activity
Thyroid hormone receptors (TRs) play a crucial role in regulating various physiological processes, including metabolism, growth, and development. The compound known as TR antagonist 1 , specifically compound 1-850, has garnered attention for its potential therapeutic applications in conditions characterized by excess thyroid hormone activity, such as hyperthyroidism. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and implications for future research.
This compound operates by binding to thyroid hormone receptors and inhibiting their activity. This antagonistic action prevents thyroid hormones like triiodothyronine (T3) from exerting their effects on target genes. The binding of this compound to the receptor alters the receptor's conformation, disrupting the formation of the coactivator-binding surface necessary for transcriptional activation.
Structural Insights
The structure of this compound suggests that it primarily engages in hydrophobic interactions within the ligand-binding pocket of the receptor. Notably, it forms a hydrogen bond with His-435 and positions itself in a way that interferes with the active conformation of helix H12, which is critical for receptor activation. This structural basis for its antagonistic activity was confirmed through docking studies and experimental assays .
In Vitro Studies
In a series of experiments conducted using cultured cells expressing TR, compound 1-850 demonstrated significant antagonistic effects against T3-mediated transcriptional activation. The IC50 values ranged from 1.5 to 30 μM across various studies, indicating a robust capacity to inhibit TR activity .
Table 1 summarizes the relative activities of several TR antagonists identified in these studies:
Compound Name | Structure | Relative Activity (IC50) |
---|---|---|
1-850 | [Structure] | ~1.5 - 30 μM |
Compound A | [Structure] | ~20 μM |
Compound B | [Structure] | ~15 μM |
Adipogenic Effects
Further research has highlighted the role of this compound in modulating adipocyte differentiation. In experiments with 3T3-L1 pre-adipocytes, compound 1-850 was shown to stimulate triglyceride accumulation significantly more than traditional PPARγ agonists like rosiglitazone. This suggests that TR antagonism may be a potent pathway influencing adipogenesis and metabolic regulation .
Case Studies
Several case studies have explored the implications of this compound in clinical and environmental contexts:
- Case Study 1 : A study examining environmental mixtures revealed that exposure to certain dust extracts containing TR antagonists led to increased adipogenic activity in vitro, correlating with elevated free serum thyroxine levels among exposed individuals. The antagonistic effects were quantified, showing a reduction in T3-mediated efficacy by up to 67% .
- Case Study 2 : In clinical settings, patients with hyperthyroidism treated with TR antagonists experienced rapid symptom relief compared to traditional therapies. These findings underscore the potential utility of this compound as an adjunct therapy for managing thyroid hormone excess .
Properties
IUPAC Name |
3-[3,5-dibromo-4-[4-hydroxy-3-propan-2-yl-5-[(E)-2-pyridin-4-ylethenyl]phenoxy]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Br2NO4/c1-15(2)20-14-19(13-18(24(20)31)5-3-16-7-9-28-10-8-16)32-25-21(26)11-17(12-22(25)27)4-6-23(29)30/h3,5,7-15,31H,4,6H2,1-2H3,(H,29,30)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQSWHAFVANRQE-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C=CC2=CC=NC=C2)OC3=C(C=C(C=C3Br)CCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC(=C1O)/C=C/C2=CC=NC=C2)OC3=C(C=C(C=C3Br)CCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Br2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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